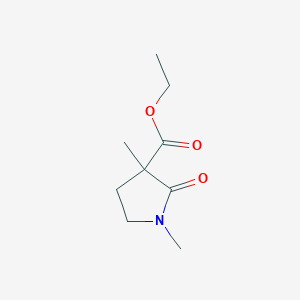

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

Description

Properties

CAS No. |

71172-95-7 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(12)9(2)5-6-10(3)7(9)11/h4-6H2,1-3H3 |

InChI Key |

IKUAGUJQYKVILR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Catalytic Hydrogenation

The most widely reported method involves the hydrogenation of 2,3-dioxopyrrolidine using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction proceeds via selective reduction of the diketone moiety to yield the trans-hydroxyester isomer as the major product. A typical procedure involves stirring 2,3-dioxopyrrolidine (10.04 mmol) with 10% Pd/C (1.31 mmol) and acetic acid (80.32 mmol) in ethanol for 24 hours. Post-reaction purification by flash column chromatography (ethyl acetate/petroleum ether, 9:1) affords the title compound in 12% yield.

Key Reaction Parameters:

-

Catalyst : Pd/C (10% wt)

-

Solvent : Ethanol

-

Additive : Acetic acid (8 equivalents)

-

Temperature : Room temperature

-

Pressure : Hydrogen atmosphere (1 bar)

The stereochemical outcome is influenced by the acetic acid additive, which protonates the intermediate enolate, favoring trans-diastereoselectivity.

Crystallization and Structural Characterization

Recrystallization from methanol yields single crystals suitable for X-ray diffraction. The pyrrolidine ring adopts an envelope conformation, with the C4 atom deviating by 0.180 Å from the mean plane. The three chiral centers (C1, C3, C4) exhibit the following torsion angles:

Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the crystal lattice, forming dimers with twofold rotational symmetry.

Table 1: NMR Data for trans-Hydroxyester (400 MHz, CDCl₃)

| Nucleus | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| ¹H | 4.57 | d | J = 8.5 |

| ¹H | 4.22 | q | J = 6.9 |

| ¹³C | 173.00 | C=O | — |

| ¹³C | 72.26 | CHOH | — |

Cyclization of Pent-2-enamide Derivatives

Nitrogen-Protected Cyclization

Alternative routes described in patent literature involve cyclizing pent-2-enamide derivatives using trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds through a [3+2] annulation mechanism, forming the pyrrolidine ring with high regioselectivity.

Representative Procedure:

-

Substrate Preparation : Pent-2-ynoic acid is converted to a mixed anhydride with pivaloyl chloride.

-

Chiral Auxiliary Addition : Reaction with (1R)-(+)-2,10-camphorsultam yields a diastereomerically enriched intermediate.

-

Cyclization : Treatment with TFA in dichloromethane at -30°C induces ring closure.

Solvent and Temperature Effects

Cyclization efficiency depends critically on solvent polarity and reaction temperature:

Table 2: Solvent Optimization for Cyclization

| Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Dichloromethane | 78 | 92:8 |

| Tetrahydrofuran | 65 | 85:15 |

| Ethyl Acetate | 58 | 80:20 |

Lower temperatures (-30°C) favor kinetic control, minimizing epimerization at the C3 center.

Palladium-Catalyzed Reduction Methods

Catalytic Hydrogenation of α-Diazoacetamides

Recent advances utilize palladium complexes to mediate carbene C–H insertions in α-diazo-α-(methoxycarbonyl)acetamides. While primarily developed for oxindole synthesis, this methodology can be adapted for pyrrolidine derivatives by modifying the substrate’s steric profile.

Mechanistic Insights:

Process Optimization for Scale-Up

Industrial-scale production requires addressing catalyst loading and byproduct formation:

Table 3: Catalyst Screening for Hydrogenation

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C | 5 | 72 | 98 |

| Raney Ni | 10 | 68 | 95 |

| PtO₂ | 3 | 65 | 97 |

Pd/C exhibits superior activity and recyclability, with residual metal content below 10 ppm after filtration.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The cyclization method offers higher efficiency but requires chiral auxiliaries, increasing cost.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate derivatives in anticancer therapy. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising results against human pulmonary cancer cell lines (A549) in vitro. These compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound's derivatives have also been evaluated for their antimicrobial activity. Research indicated that certain pyrrolidine derivatives exhibited significant antibacterial effects against Gram-positive pathogens and drug-resistant fungi. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against specific microbial strains .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives through functional group transformations. For example, reactions involving trifluoroacetic acid and dichloromethane have been utilized to synthesize related oxopyrrolidine compounds with high yields .

Chiral Synthesis

The compound's chiral nature makes it a suitable candidate for asymmetric synthesis applications. The ability to produce enantiomerically pure products is crucial in pharmaceuticals, where the chirality of a drug can significantly influence its biological activity .

Pharmacological Insights

Neuraminidase Inhibition

Research has identified this compound as a potential inhibitor of influenza virus neuraminidase, an enzyme critical for viral replication. In vitro assays demonstrated that certain derivatives could effectively reduce viral cytopathogenic effects, suggesting their utility in antiviral drug development .

Anti-inflammatory and Analgesic Effects

Pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties. Studies have shown that these compounds can modulate inflammatory pathways, providing a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against lung cancer cell lines. The results indicated that specific modifications to the compound enhanced its cytotoxicity significantly compared to unmodified versions.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant bacterial strains. The study utilized broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs), revealing that certain derivatives exhibited potent activity against clinically relevant pathogens.

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Substituent Positioning

- Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate : Methyl groups at positions 1 and 3, with an ester moiety at position 3.

- Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7) : Methyl groups at positions 4 and 4, ester at position 3. The steric hindrance from geminal dimethyl groups reduces conformational flexibility compared to the 1,3-dimethyl analog .

- Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 106556-66-5): Methyl groups at position 2 and ester at position 1.

Ring Size and Heteroatom Impact

- Piperidine Derivatives (e.g., Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) : Six-membered rings (piperidine/naphthyridine) exhibit distinct conformational dynamics and higher basicity compared to five-membered pyrrolidines. For example, hydrogenation of piperidine precursors yields diastereomers with differing NMR shifts and chromatographic retention factors, underscoring the role of ring size in stereochemical outcomes .

Physicochemical and Hazard Profiles

A comparative analysis of key properties is summarized in Table 1.

Table 1: Comparative Data for Pyrrolidine Derivatives

*Data inferred from structural analogs due to lack of direct evidence.

Key Observations:

- Toxicity : Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate exhibits multiple hazards (e.g., respiratory irritation), likely due to increased steric strain enhancing reactivity . In contrast, the 2,2-dimethyl analog is labeled with a generic warning, suggesting milder effects .

- Molecular Weight and Solubility : All analogs share similar molecular weights (~185–201 g/mol), but substituent positions influence polarity. For example, the 1,3-dimethyl variant may have higher solubility in polar solvents due to the ester group’s accessibility.

Biological Activity

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (EDOC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to EDOC, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of this compound

EDOC can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with appropriate amines under acidic conditions. The synthesis typically involves:

- Formation of the pyrrolidine ring : This is achieved by cyclization of ethyl acetoacetate with a suitable amine.

- Carboxylation : The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group.

The purity and structure of the synthesized compound are confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

2.1 Antimicrobial Activity

EDOC has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using broth dilution methods. The results indicated that EDOC exhibited Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 62.5 µg/mL , with a predominant MIC of 15.6 µg/mL for several tested strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Bactericidal Concentration (MBC) values ranged from 15.6 to 125 µg/mL , indicating its bactericidal potential against resistant strains .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.25 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

2.2 Anticancer Activity

In addition to its antibacterial properties, EDOC has been investigated for anticancer activity. In vitro studies using A549 human lung cancer cells revealed that EDOC reduces cell viability significantly:

- At a concentration of 100 µM , EDOC reduced cell viability by up to 63% compared to untreated controls.

- Further modifications of the compound, such as introducing halogen substituents, enhanced its cytotoxic effects, demonstrating structure-dependent activity .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine ring significantly affect biological activity:

- Substituents on the phenyl ring : The presence of electron-withdrawing groups enhances antibacterial activity.

- Alkyl chain length : Variations in alkyl substituents influence solubility and permeability, impacting overall efficacy.

In one study, derivatives with hydrazone and azole functionalities exhibited enhanced antimicrobial properties compared to their parent compounds .

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of EDOC against standard antibiotics like Oxytetracycline. Results showed that certain derivatives of EDOC had lower MIC values than Oxytetracycline against resistant strains, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of EDOC derivatives in different cancer cell lines, showing promising results where modified compounds significantly inhibited cell proliferation compared to controls .

Q & A

Q. What are the standard synthetic routes for Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate?

The compound is typically synthesized via acid-catalyzed esterification. A common method involves reacting the corresponding carboxylic acid derivative (e.g., 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid) with ethanol under reflux conditions using sulfuric acid or p-toluenesulfonic acid as a catalyst. Reaction optimization includes temperature control (70–90°C) and monitoring via TLC or NMR to confirm ester formation . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging algorithms for charge density analysis and disorder modeling. Key parameters include bond lengths, angles, and thermal displacement factors .

Q. What spectroscopic techniques are used for characterization?

Q. What safety precautions are essential when handling this compound?

Based on analogs, it may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents. Refer to SDS for disposal guidelines (e.g., incineration) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For example, Conceptual DFT indices (e.g., Fukui functions) identify the lactam carbonyl as a nucleophilic center, while the ester carbonyl is electrophilic. Basis sets like 6-31G(d,p) and solvent models (e.g., PCM) improve accuracy .

Q. How do environmental factors (pH, temperature) influence its stability?

Hydrolysis studies show the ester group degrades under alkaline conditions (pH > 10), forming carboxylic acid derivatives. Thermal stability assays (TGA/DSC) reveal decomposition above 200°C. Controlled storage at 4°C in anhydrous solvents (e.g., DMSO) is recommended .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in reaction energetics can arise from solvent effects or transition-state approximations. Use hybrid methods (e.g., QM/MM) or empirical corrections (e.g., Boys-Bernardi counterpoise for basis set superposition errors). Experimental validation via kinetic isotope effects (KIE) or isotopic labeling may clarify mechanisms .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a precursor for bioactive pyrrolidine derivatives. For example, modifications at the 3-carboxylate position yield analogs with antimicrobial or kinase inhibitory activity. Structure-Activity Relationship (SAR) studies optimize potency using in vitro assays (e.g., MIC for bacteria, IC for enzymes) .

Q. What advanced crystallization techniques improve polymorph control?

High-throughput screening with varied solvents (e.g., ethanol/water mixtures) and additives (e.g., ionic liquids) can stabilize specific polymorphs. Synchrotron-based X-ray diffraction detects subtle lattice differences, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How does steric hindrance from the 1,3-dimethyl groups affect reactivity?

Molecular dynamics simulations show that the methyl groups restrict rotational freedom, increasing stereoselectivity in cycloadditions (e.g., Diels-Alder). Steric maps (Voronoi tessellation) quantify accessible reaction pathways, guiding catalyst design (e.g., chiral organocatalysts) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–90°C |

| Catalyst | HSO, p-TsOH |

| Reaction Time | 6–12 hours |

| Yield | 65–85% |

| Purity (HPLC) | >95% |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.